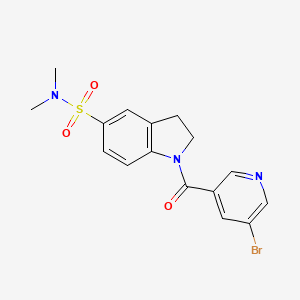

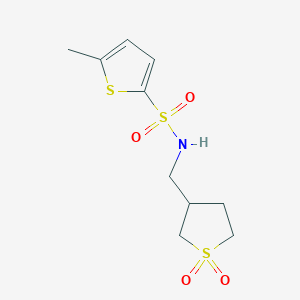

1-(5-bromonicotinoyl)-N,N-dimethylindoline-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromonicotinoyl chloride is a synthetic compound with a molecular weight of 220.45 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “1-(5-bromonicotinoyl)-N,N-dimethylindoline-5-sulfonamide” were not found, a synthetic method for a related compound, nicergoline, has been described . This method involves methylation of nitrogen hydrogen bond in 10-methoxy-methyl lysergate to obtain a product, which is then reduced to obtain another product. The hydroxyl group in this product is then acylated .Physical And Chemical Properties Analysis

5-Bromonicotinoyl chloride is a solid or semi-solid or liquid at room temperature . It has a boiling point of 265.4°C at 760 mmHg and a melting point of 75°C .Scientific Research Applications

Antibacterial Activity

1-(5-bromonicotinoyl)-N,N-dimethylindoline-5-sulfonamide and related compounds have been studied for their antibacterial properties. A study demonstrated that sulfonamide derivatives, such as 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides, exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, comparable to established antibiotics like sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Enzyme Inhibition

Sulfonamides, including derivatives similar to 1-(5-bromonicotinoyl)-N,N-dimethylindoline-5-sulfonamide, have been investigated for their potential as enzyme inhibitors. For example, N-substituted benzene sulfonamides showed prominent activity against enzymes like acetylcholinesterase, crucial for Alzheimer's disease research (Fatima et al., 2013).

Catalytic Applications

Certain sulfonamide compounds have been utilized as catalysts in chemical reactions. An example is the use of N-bromo sulfonamide reagents in the synthesis of complex organic compounds, demonstrating the versatility of sulfonamide structures in catalytic roles (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Anti-Cancer Potential

Research into sulfonamide derivatives has also explored their potential in cancer treatment. Sulfonamide-derived compounds, especially those complexed with metals, have shown moderate to significant antibacterial and good antifungal activities, which are essential in developing new cancer therapies (Chohan & Shad, 2011).

Chromatographic Analysis

Sulfonamide derivatives are also useful in chromatographic studies. For instance, N-dimethylaminomethylene derivatives of sulfonamides have been employed in gas-liquid chromatography for the analysis of other sulfonamide compounds, demonstrating the role of these derivatives in analytical chemistry (Vandenheuvel & Gruber, 1975).

Mechanism of Action

While the specific mechanism of action for “1-(5-bromonicotinoyl)-N,N-dimethylindoline-5-sulfonamide” was not found, nicergoline, a related compound, acts by inhibiting the postsynaptic alpha(1)-adrenoceptors on vascular smooth muscle. This inhibits the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation .

Safety and Hazards

5-Bromonicotinoyl chloride is classified as a skin corrosive, Sub-category 1B . It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O3S/c1-19(2)24(22,23)14-3-4-15-11(8-14)5-6-20(15)16(21)12-7-13(17)10-18-9-12/h3-4,7-10H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYFRBGEUIWBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2999951.png)

![imidazo[1,2-b]pyridazin-8(5H)-one](/img/structure/B2999954.png)

![9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B2999955.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)

![Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2999966.png)

![1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2999971.png)